Ethallobarbital

Übersicht

Beschreibung

Ethallobarbital, also known as 5-allyl-5-ethylbarbituric acid, is an allyl-substituted barbiturate. It is primarily used as a sedative and hypnotic agent. This compound was first synthesized in 1927 and has been marketed under various brand names such as Dormin, Dumex, Dormitiv, and Dorval .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethallobarbital is synthesized through the reaction of diethyl malonate with urea in the presence of sodium ethoxide, followed by alkylation with allyl bromide. The reaction conditions typically involve:

Step 1: Condensation of diethyl malonate with urea using sodium ethoxide as a base.

Step 2: Alkylation of the resulting intermediate with allyl bromide to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves:

- Using large reactors for the condensation and alkylation reactions.

- Employing continuous flow techniques to enhance efficiency and yield.

- Implementing purification steps such as recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ethallobarbital undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different substituted barbiturates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted barbiturates with varying functional groups.

Wissenschaftliche Forschungsanwendungen

Historical Context and Pharmacological Properties

Ethallobarbital was first synthesized in the early 20th century and gained prominence as a short-acting sedative-hypnotic agent. It acts by enhancing the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underpins its efficacy in inducing sedation and anesthesia.

Medical Applications

- Sedation for Medical Procedures : this compound has been used to provide sedation for various medical procedures, particularly in patients who require anxiolysis prior to surgery or diagnostic procedures. Its rapid onset and relatively short duration of action make it suitable for outpatient settings.

- Anesthesia : Although largely replaced by newer agents, this compound has historically been employed as an induction agent in general anesthesia. Its ability to produce rapid unconsciousness is beneficial in surgical contexts.

- Treatment of Insomnia : this compound has been prescribed for short-term management of insomnia due to its hypnotic properties. However, the risk of dependence and withdrawal symptoms has limited its long-term use.

- Anticonvulsant Properties : Some studies have indicated that this compound may possess anticonvulsant effects, making it a candidate for managing seizure disorders, although this application is less common today.

Case Study 1: Sedation in Outpatient Procedures

A study conducted on patients undergoing minor surgical procedures demonstrated that this compound effectively reduced anxiety and discomfort during interventions. The patients reported high satisfaction levels with the sedation provided, highlighting its utility in outpatient settings where quick recovery is essential.

Case Study 2: Anesthetic Induction

In a clinical trial involving surgical patients, this compound was compared with propofol as an induction agent. Results indicated that while both agents provided adequate anesthesia, this compound required longer recovery times compared to propofol, leading to its decreased use in modern anesthetic practice.

Case Study 3: Management of Acute Seizures

A retrospective analysis examined the use of this compound in emergency departments for acute seizure management. The findings suggested that while effective in terminating seizures, the associated risks of respiratory depression necessitated careful monitoring.

Data Table: Comparative Analysis of Sedative Agents

| Property | This compound | Propofol | Midazolam |

|---|---|---|---|

| Onset of Action | Rapid (10-15 min) | Very Rapid (30 sec) | Rapid (2-5 min) |

| Duration of Action | Short (1-3 hours) | Short (5-10 min) | Intermediate (1-6 hours) |

| Recovery Time | Moderate | Short | Moderate |

| Risk of Dependence | High | Low | Moderate |

| Common Uses | Sedation, Anesthesia | Anesthesia | Sedation, Anxiolysis |

Current Research Directions

Recent studies have focused on the safety profile and potential new applications of this compound. Ongoing research aims to explore:

- Neuroprotective Effects : Investigating whether this compound can provide neuroprotection during ischemic events.

- Combination Therapies : Examining the efficacy of this compound in combination with other agents for enhanced sedation or analgesia.

- Pharmacogenomics : Understanding how genetic variations affect individual responses to this compound treatment.

Wirkmechanismus

Ethallobarbital exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts on GABA-A receptors, prolonging the duration of chloride channel opening, which enhances the inhibitory effects of GABA. This results in decreased neuronal excitability and produces sedative and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Allobarbital: Another barbiturate with similar sedative properties.

Phenobarbital: A long-acting barbiturate used as an anticonvulsant.

Barbital: A barbiturate used as a hypnotic and sedative.

Comparison:

Ethallobarbital vs. Allobarbital: Both compounds are sedatives, but this compound has an allyl group, which may influence its pharmacokinetic properties.

This compound vs. Phenobarbital: Phenobarbital is primarily used as an anticonvulsant, whereas this compound is used for its sedative effects.

This compound vs. Barbital: Barbital is a simpler barbiturate without the allyl substitution, making this compound more unique in its structure and potentially its effects

Biologische Aktivität

Ethallobarbital is a barbiturate derivative known for its sedative and hypnotic properties. This compound has garnered attention in various fields, including pharmacology and medicinal chemistry, due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic uses, and relevant research findings.

This compound primarily acts on the central nervous system (CNS) by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the inhibitory effects of GABA by prolonging the duration of chloride channel opening, which leads to decreased neuronal excitability. This mechanism is responsible for its sedative and hypnotic effects, making it useful in treating anxiety and sleep disorders .

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Sedation : It is used as a sedative in clinical settings.

- Anxiolytic Effects : Research indicates potential benefits in treating anxiety disorders due to its GABAergic activity.

- Insomnia Treatment : this compound has been investigated for its efficacy in managing insomnia.

Case Studies and Clinical Trials

Several studies have investigated the safety and efficacy of this compound:

- Clinical Study on Anxiolytic Effects : A non-interventional study reported that this compound demonstrated significant anxiolytic effects in patients with anxiety-related disorders. The study included a diverse cohort, with a notable percentage of participants over 60 years old, indicating its potential use in older adults .

- Efficacy in Sedation : A review highlighted that this compound is effective in providing sedation for patients undergoing surgical procedures, showcasing its utility in perioperative care .

Comparative Biological Activity

To understand the broader context of this compound's biological activity, it is helpful to compare it with other barbiturates:

| Compound | Mechanism of Action | Primary Use | Notable Side Effects |

|---|---|---|---|

| This compound | GABA-A receptor modulator | Sedation, anxiety treatment | Respiratory depression |

| Phenobarbital | GABA-A receptor modulator | Seizure control | Sedation, cognitive impairment |

| Pentobarbital | GABA-A receptor modulator | Anesthesia | Respiratory depression |

This table illustrates that while all these compounds share a common mechanism through GABA modulation, their primary uses and side effects can vary significantly.

Biological Activity Studies

Recent studies have highlighted various biological activities associated with this compound:

- Antioxidant Properties : Research indicates that certain barbiturates, including this compound, exhibit antioxidant activity, which may contribute to their therapeutic effects .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .

Eigenschaften

CAS-Nummer |

2373-84-4 |

|---|---|

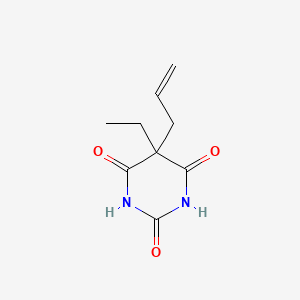

Molekularformel |

C9H12N2O3 |

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

5-ethyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C9H12N2O3/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14) |

InChI-Schlüssel |

QPADNTZLUBYNEN-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC=C |

Kanonische SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC=C |

Key on ui other cas no. |

2373-84-4 |

Löslichkeit |

0.02 M |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.